molecular formula C9H7N3O2 B11788439 4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole

4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole

Cat. No.: B11788439
M. Wt: 189.17 g/mol
InChI Key: MTEHXYGMJCFFSE-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole is a chemical compound that features a triazole ring fused with a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzo[d][1,3]dioxole derivatives with hydrazine and subsequent cyclization with formic acid or other suitable reagents . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,2,4-triazole

InChI

InChI=1S/C9H7N3O2/c1-2-8-9(14-6-13-8)3-7(1)12-4-10-11-5-12/h1-5H,6H2

InChI Key

MTEHXYGMJCFFSE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=NN=C3

Origin of Product

United States

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